molecular formula C11H19NO3 B016243 1,2-Isopropylidene Swainsonine CAS No. 85624-09-5

1,2-Isopropylidene Swainsonine

Cat. No.: B016243
CAS No.: 85624-09-5
M. Wt: 213.27 g/mol
InChI Key: HEVZREBCOASZGR-ZYUZMQFOSA-N
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Description

1,2-Isopropylidene Swainsonine is a derivative of Swainsonine, an indolizidine alkaloidThe compound has a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Isopropylidene Swainsonine can be synthesized through several synthetic routes. One common method involves the protection of Swainsonine with isopropylidene groups. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1,2-Isopropylidene Swainsonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Swainsonine, each with unique chemical and biological properties .

Scientific Research Applications

1,2-Isopropylidene Swainsonine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Isopropylidene Swainsonine involves its interaction with specific molecular targets and pathways. It is known to inhibit glycoside hydrolases, particularly those involved in N-linked glycosylation. This inhibition leads to the disruption of glycan processing, resulting in the formation of hybrid-type glycans. The compound also triggers cellular stress responses, including endoplasmic reticulum stress and activation of the MAPK signaling pathway .

Comparison with Similar Compounds

Uniqueness: 1,2-Isopropylidene Swainsonine is unique due to its specific isopropylidene protection, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various research applications, particularly in the study of glycosylation processes and enzyme inhibition .

Properties

IUPAC Name

(3aR,9R,9aR,9bS)-2,2-dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-[1,3]dioxolo[4,5-a]indolizin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2)14-8-6-12-5-3-4-7(13)9(12)10(8)15-11/h7-10,13H,3-6H2,1-2H3/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVZREBCOASZGR-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN3CCCC(C3C2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CN3CCC[C@H]([C@@H]3[C@@H]2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431938
Record name 1,2-Isopropylidene Swainsonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85624-09-5
Record name 1,2-Isopropylidene Swainsonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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